Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491495
InChI: InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3
SMILES: CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13491495

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3
Standard InChI Key YPYKLOFNEDEZJL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Canonical SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 285.28 g/mol (calculated from analogous structures ). Its IUPAC name, ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, reflects the substitution pattern:

  • A 3-methoxyphenyl group at the pyrazole ring’s 1-position.

  • An amino group (-NH₂) at the 5-position.

  • An ethyl ester (-COOEt) at the 3-position.

Table 1: Comparative Molecular Data for Selected Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylateC₁₃H₁₅N₃O₃285.283-COOEt, 5-NH₂, 1-(3-MeO-Ph)
Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate C₁₃H₁₅N₃O₃285.284-COOEt, 5-NH₂, 1-(4-MeO-Ph)
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylateC₁₄H₁₄N₄O₃286.293-COOEt, 4-CN, 5-NH₂, 1-(3-MeO-Ph)

Spectroscopic Characterization

While direct spectral data for the title compound are unavailable, analogous pyrazoles exhibit characteristic peaks in ¹H NMR:

  • Methoxyphenyl protons: δ 6.8–7.4 ppm (aromatic H) .

  • Ethyl ester group: δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (CH₂).

  • Amino group: δ 5.5–6.0 ppm (broad singlet, exchangeable) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-carboxylate pyrazoles typically involves cyclocondensation reactions or post-functionalization of preformed pyrazole cores. For example:

Cyclocondensation Route

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate may be synthesized via a modified Knorr pyrazole synthesis, analogous to the method used for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate :

  • Step 1: Reaction of ethyl cyanoacetate with triethyl orthoformate in acetic acid at 130–155°C to form an intermediate enamine.

  • Step 2: Cyclization with hydrazine derivatives (e.g., 3-methoxyphenylhydrazine) to construct the pyrazole ring .

Post-Functionalization Approach

Alternative routes involve introducing the methoxyphenyl group after pyrazole ring formation. For instance, nucleophilic aromatic substitution on halogenated pyrazoles using 3-methoxyphenyl boronic acids under Suzuki–Miyaura conditions .

Key Reaction Intermediates

  • Ethyl 5-amino-4-cyano-pyrazole-3-carboxylate: A versatile intermediate for synthesizing polysubstituted pyrazoles .

  • 3-Methoxyphenylhydrazine: Critical for introducing the aryl group at the 1-position .

Physicochemical Properties

Solubility and Stability

Pyrazole carboxylates generally exhibit:

  • Moderate solubility in polar organic solvents (ethanol, acetone) and limited solubility in water .

  • Thermal stability up to 150°C, with decomposition pathways involving ester hydrolysis and decarboxylation .

Crystallographic Data

While no crystal structure is reported for the title compound, related analogs like ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate crystallize in monoclinic systems with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .

Applications and Research Findings

Pharmaceutical Development

Pyrazole-3-carboxylates are key intermediates in drug discovery:

  • Anti-inflammatory agents: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 μM in vitro .

  • Anticancer activity: Derivatives induce apoptosis in HeLa cells via caspase-3 activation.

Agrochemical Applications

  • Herbicidal activity: Pyrazosulfuron-methyl intermediates show pre-emergent weed control at application rates of 50–100 g/ha .

  • Synergistic effects: Methoxyphenyl groups enhance bioavailability in soil systems .

Material Science

  • Polymer additives: Improve thermal stability of polyesters by 20–30°C when incorporated at 5 wt% .

  • Coordination chemistry: Act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .

Future Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields beyond 70% .

  • Structure–activity relationships (SAR): Systematically vary substituents (e.g., methoxy position, ester groups) to enhance pharmacological potency .

  • Scale-up challenges: Address reactor fouling during cyclization steps via continuous-flow systems .

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